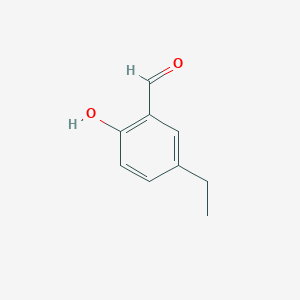

5-Ethyl-2-hydroxybenzaldehyde

Descripción

Contextual Significance of 5-Ethyl-2-hydroxybenzaldehyde within Aromatic Aldehyde Chemistry

This compound, a substituted aromatic aldehyde, holds a significant position in the landscape of organic chemistry. nih.gov Aromatic aldehydes, characterized by a formyl group attached to an aromatic ring, are a cornerstone of both industrial and academic research. nih.govbeilstein-journals.org The reactivity of the aldehyde group, coupled with the electronic effects of substituents on the aromatic ring, makes these compounds versatile building blocks for a wide array of more complex molecules. acs.org

The presence of a hydroxyl group ortho to the aldehyde, as seen in this compound, classifies it as a salicylaldehyde (B1680747) derivative. wikipedia.org This particular arrangement facilitates intramolecular hydrogen bonding, which influences the compound's physical and chemical properties. The ethyl group at the 5-position further modifies its electronic and steric characteristics, distinguishing it from other salicylaldehydes. These structural features make this compound a valuable intermediate in the synthesis of specialized chemical entities. evitachem.comgoogle.com

The table below outlines the key properties of this compound. molport.comchemicalbook.com

| Property | Value |

| Molecular Formula | C9H10O2 |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 52411-35-5 |

| Appearance | Varies (often a yellow solid) |

| Synonyms | 5-Ethylsalicylaldehyde, 2-Hydroxy-5-ethylbenzaldehyde |

Historical Perspectives on Salicylaldehyde Derivatives in Organic Synthesis

The study of salicylaldehyde and its derivatives has a rich history in organic synthesis. Salicylaldehyde itself is a naturally occurring compound found in some plants and insects. wikipedia.org Its synthetic utility was recognized early on, with its preparation from phenol (B47542) being a classic named reaction in organic chemistry, the Reimer-Tiemann reaction. wikipedia.org

Over the years, chemists have developed numerous synthetic methods for salicylaldehydes and have extensively explored their reactivity. google.com They are key precursors in the synthesis of a variety of compounds, including:

Coumarins: These are prepared through the Perkin synthesis, which involves the condensation of a salicylaldehyde with an acetic anhydride. wikipedia.org

Schiff Bases: The reaction of salicylaldehydes with primary amines yields Schiff bases, which are important ligands in coordination chemistry. nih.gov

Benzofurans: These heterocyclic compounds can be synthesized from salicylaldehydes via reactions like the Rap-Stoermer condensation. wikipedia.org

The derivatization of the salicylaldehyde core, such as with the introduction of an ethyl group to form this compound, represents a logical progression in the field. This allows for the fine-tuning of the molecule's properties to suit specific research and application needs.

Current Research Landscape and Emerging Trends for this compound

Current research involving this compound is diverse, reflecting its versatility as a synthetic intermediate. A significant area of interest is its use in the synthesis of novel Schiff base ligands and their corresponding metal complexes. These complexes are being investigated for their potential applications in catalysis and materials science.

Another emerging trend is the use of this compound in the development of chemosensors. The strategic placement of the hydroxyl and aldehyde groups allows for the design of molecules that can selectively bind to specific ions or molecules, leading to a detectable signal. For instance, derivatives of salicylaldehyde have been shown to act as colorimetric sensors for anions like fluoride (B91410) and cyanide. cdnsciencepub.com

Furthermore, the incorporation of the 5-ethyl-2-hydroxybenzoyl moiety into larger, more complex molecular architectures is an active area of research. This includes its use in the synthesis of macrocycles and other supramolecular structures. The unique electronic and steric properties imparted by the ethyl and hydroxyl groups can influence the self-assembly and host-guest properties of these larger molecules.

Recent studies have also explored the biological activities of compounds derived from substituted salicylaldehydes. While this article does not delve into specific therapeutic applications, the synthesis of new derivatives for biological screening remains a prominent research direction. For example, some salicylaldehyde derivatives have been investigated for their potential antimicrobial properties.

The table below summarizes some recent research applications of salicylaldehyde derivatives, which provides context for the potential research avenues for this compound.

| Research Area | Application of Salicylaldehyde Derivatives |

| Coordination Chemistry | Synthesis of Schiff base ligands for metal complexes. evitachem.com |

| Materials Science | Precursors for fluorescent materials and liquid crystals. nih.gov |

| Sensor Technology | Development of colorimetric chemosensors for ion detection. cdnsciencepub.com |

| Organic Synthesis | Building blocks for complex heterocyclic compounds. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-3-4-9(11)8(5-7)6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTCLZHMZASDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423939 | |

| Record name | 5-ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52411-35-5 | |

| Record name | 5-Ethyl-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethyl 2 Hydroxybenzaldehyde and Its Analogs

Established Synthetic Routes to 5-Ethyl-2-hydroxybenzaldehyde

Traditional synthetic pathways to this compound rely on well-understood organic reactions. These methods involve the conversion of corresponding acetals and alcohols or the direct formylation of phenolic precursors.

Hydrolysis of Corresponding Acetals

The formation of an aldehyde from its corresponding acetal is a fundamental deprotection strategy in organic synthesis. Acetals serve as protecting groups for aldehydes and ketones because they are stable under basic and neutral conditions. chemistrysteps.com The regeneration of the aldehyde is achieved through acid-catalyzed hydrolysis. chemistrysteps.commasterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium toward the aldehyde, a large excess of water is typically used. chemistrysteps.comyoutube.com The mechanism involves the protonation of one of the acetal's oxygen atoms, which converts the alkoxy group into a good leaving group. Subsequent attack by water and elimination of the second alcohol molecule regenerates the carbonyl group of the aldehyde. youtube.com For this compound, this method would involve the hydrolysis of its corresponding acetal, 1-(diethoxymethyl)-5-ethyl-2-hydroxybenzene, under aqueous acidic conditions.

General Mechanism of Acid-Catalyzed Acetal Hydrolysis

| Step | Description |

|---|---|

| 1. Protonation | An oxygen atom of the acetal is protonated by an acid catalyst. |

| 2. Leaving Group Departure | The protonated alkoxy group leaves as an alcohol molecule, forming a resonance-stabilized oxonium ion. |

| 3. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the oxonium ion. |

| 4. Deprotonation | A proton is transferred from the newly added water molecule to a base, forming a hemiacetal. |

| 5. Reprotonation & Elimination | The second alkoxy group is protonated and eliminated as another alcohol molecule, reforming a protonated carbonyl. |

| 6. Final Deprotonation | The protonated aldehyde is deprotonated to yield the final aldehyde product. |

Oxidation of Corresponding Alcohols

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic chemistry. This approach can be applied to synthesize this compound from its corresponding alcohol, (5-ethyl-2-hydroxyphenyl)methanol. Various oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Commonly used reagents for the oxidation of primary alcohols to aldehydes include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. These methods are generally mild and can prevent over-oxidation to the carboxylic acid. For instance, the oxidation of 2,6-di-tert-butyl-4-methylphenol, an analogous hindered phenol (B47542), has been studied extensively, yielding the corresponding hydroxybenzaldehyde among other products under specific oxidative conditions. usgs.gov

Reimer-Tiemann Reaction and its Modifications for Salicylaldehyde (B1680747) Synthesis

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, providing a direct route to salicylaldehydes. wikipedia.orgallen.inbyjus.com The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH). byjus.comresearchgate.net The primary reactive species is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with the base. wikipedia.orgnrochemistry.com

For the synthesis of this compound, the starting material would be 4-ethylphenol. The phenoxide ion, formed by the deprotonation of 4-ethylphenol by the base, attacks the electrophilic dichlorocarbene. The attack preferentially occurs at the ortho position to the hydroxyl group, which is activated by the electron-donating nature of the phenoxide. allen.innrochemistry.com Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde group, resulting in the formation of this compound. wikipedia.org

The reaction is typically conducted in a biphasic solvent system, as hydroxides are not readily soluble in chloroform. wikipedia.orgbyjus.com Modifications to the classic procedure include the use of phase-transfer catalysts to improve the reaction rate and yield. wikipedia.org While the reaction generally favors ortho-formylation, the formation of the para-isomer can sometimes occur. nrochemistry.com However, modifications using a substantially non-aqueous reaction zone have been developed to improve the selectivity for the ortho-isomer. google.com

Key Steps in the Reimer-Tiemann Reaction Mechanism

| Step | Description |

|---|---|

| 1. Carbene Generation | A strong base deprotonates chloroform to form a carbanion, which then undergoes alpha-elimination to produce dichlorocarbene (:CCl₂). wikipedia.orgbyjus.comnrochemistry.com |

| 2. Phenoxide Formation | The base also deprotonates the phenol (e.g., 4-ethylphenol) to form a more nucleophilic phenoxide ion. wikipedia.org |

| 3. Electrophilic Attack | The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position. nrochemistry.com |

| 4. Intermediate Formation | A dichloromethyl-substituted phenol intermediate is formed. wikipedia.org |

| 5. Hydrolysis | Basic hydrolysis of the dichloromethyl group results in the formation of the aldehyde group, yielding the final salicylaldehyde product. wikipedia.org |

Acylation, Rearrangement, and Bromination Pathways to Related Compounds

Pathways involving acylation, rearrangement, and bromination are crucial for synthesizing analogs of this compound and other functionalized phenols.

Acylation and Fries Rearrangement: Phenols can be acylated with acyl chlorides or anhydrides to form phenyl esters. This reaction is often carried out in the presence of a base like pyridine. The resulting ester can then undergo a Fries rearrangement, typically catalyzed by a Lewis acid (e.g., AlCl₃), to produce ortho- and para-hydroxyaryl ketones. While this does not directly yield an aldehyde, it is a key method for producing related acylated phenol analogs.

Bromination: The electrophilic bromination of phenols is a common reaction to introduce bromine atoms onto the aromatic ring. The hydroxyl group is a strong activating group, directing bromination primarily to the ortho and para positions. For a substrate like 4-ethylphenol, bromination would be expected to occur at the positions ortho to the hydroxyl group. Various brominating agents can be used, from molecular bromine to N-Bromosuccinimide (NBS), to control the selectivity of the reaction. nih.govgoogle.comcambridgescholars.com The resulting brominated phenols can serve as intermediates for further synthetic transformations. Studies have shown that selective para-bromination of phenols can be achieved under specific conditions, for example, using bromine in ethyl acetate. google.com

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry employs advanced techniques to enhance reaction efficiency, reduce reaction times, and promote environmentally benign processes. Microwave-assisted synthesis is one such prominent strategy.

Microwave-Assisted Synthesis of Chromene Derivatives Utilizing this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. jmest.orgvjs.ac.vn This technique is particularly effective for the synthesis of heterocyclic compounds like chromenes. nih.gov Chromene derivatives are of significant interest due to their diverse biological activities. jmest.orgnih.gov

In this context, this compound serves as a key building block. It can be condensed with various active methylene compounds under microwave irradiation to yield chromene derivatives. For example, the reaction of this compound with 2-cyclohexen-1-one in the presence of ammonium acetate and ethanol under microwave irradiation for a short duration (e.g., 5 minutes) produces the corresponding chromene compound in good yield. orientjchem.org This method offers significant advantages over conventional heating, including faster reaction rates, higher yields, and often cleaner reaction profiles. jmest.orgvjs.ac.vn

Example of Microwave-Assisted Chromene Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Class |

|---|---|---|---|---|---|

| This compound | 2-Cyclohexen-1-one | Ammonium acetate | Ethanol | Microwave irradiation (5 min) | Chromene derivative orientjchem.org |

One-Pot Reactions for Schiff Ligand Synthesis with Salicylaldehyde Derivatives

One-pot synthesis offers a streamlined and efficient approach for the preparation of Schiff base ligands from salicylaldehyde and its derivatives, including this compound. This methodology combines multiple reaction steps into a single procedure, thereby minimizing the need for intermediate purification, reducing solvent waste, and often shortening reaction times. The condensation of an aldehyde or ketone with a primary amine to form the characteristic azomethine (-C=N-) group is the fundamental transformation in Schiff base synthesis. chemicalbook.com

In a typical one-pot procedure for synthesizing Schiff bases from salicylaldehyde derivatives, the aldehyde, a primary amine, and a catalyst are combined in a suitable solvent or under solvent-free conditions and stirred until the reaction is complete. researchgate.netscispace.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, a study demonstrated a one-pot synthesis of Schiff base compounds from various substituted aromatic aldehydes, including salicylaldehyde, and different diamines using a catalytic amount of P2O5/SiO2 under solvent-free conditions at room temperature. researchgate.net This method offers the advantages of high yields, short reaction times, and a simple work-up procedure, aligning with the principles of green chemistry. researchgate.net

The versatility of one-pot reactions allows for the synthesis of a wide array of Schiff base ligands by varying the salicylaldehyde derivative and the amine component. For example, salicylaldehyde can be reacted with different amines such as aniline (B41778), ethylene (B1197577) diamine, and 3-aminobenzoic acid in an aqueous medium to afford the corresponding Schiff bases. recentscientific.com Microwave-assisted synthesis has also emerged as a rapid and efficient method for one-pot Schiff base formation, often leading to higher yields in shorter reaction times compared to conventional heating methods. isca.me

Below is a table summarizing various one-pot synthetic approaches for Schiff bases derived from salicylaldehyde and its analogs.

| Aldehyde Reactant | Amine Reactant | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Salicylaldehyde | Ethylene Diamine | P2O5/SiO2, grinding | Solvent-free | 92 | scispace.com |

| Salicylaldehyde | 2-Amino Pyridine | P2O5/SiO2, grinding | Solvent-free | 93 | scispace.com |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Ethylene Diamine | P2O5/SiO2, grinding | Solvent-free | 92 | scispace.com |

| Salicylaldehyde | p-amino phenol | Microwave irradiation | Methanol | High | isca.me |

| Salicylaldehyde | Various aromatic amines | Microwave irradiation | Water | Excellent | ijacskros.com |

These examples highlight the adaptability and efficiency of one-pot reactions in the synthesis of Schiff base ligands from readily available salicylaldehyde derivatives.

Green Chemistry Approaches in the Synthesis of this compound and Related Compounds

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals, including this compound and its analogs, to minimize environmental impact and enhance sustainability. These principles focus on aspects such as the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the development of energy-efficient processes.

Environmentally Benign Solvents and Reagents in Synthesis

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. nih.gov Traditional solvents like dichloromethane, benzene, and toluene are often toxic, flammable, and contribute to air pollution. Greener solvents that are being explored for the synthesis of salicylaldehyde derivatives and related compounds include water, ethanol, and polyethylene glycol (PEG). sigmaaldrich.comresearchgate.net

Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. recentscientific.com It has been successfully used as a solvent for the synthesis of Schiff bases from salicylaldehyde and various amines, offering high yields and simplified work-up procedures. recentscientific.com The use of water as a solvent can sometimes enhance reaction rates and selectivity due to its unique physical properties, such as high polarity and the hydrophobic effect. recentscientific.com

Ethanol, which can be derived from renewable resources like corn or sugarcane, is another excellent green solvent. sigmaaldrich.com It is biodegradable and has low toxicity. Ethanol has been employed as a solvent in various reactions involving salicylaldehydes, including their synthesis and subsequent conversion to other derivatives. iastate.edu

Solvent-free, or solid-state, reactions represent an even greener approach by completely eliminating the need for a solvent. researchgate.net These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst. This method has been successfully applied to the synthesis of Schiff bases from salicylaldehydes, resulting in high yields and minimal waste. researchgate.net

In addition to greener solvents, the use of environmentally benign reagents is also crucial. For example, in the oxidation of hydroxybenzaldehydes to phenols (a reaction related to the functional group transformations of these compounds), electrochemically generated peroxodicarbonate in aqueous media has been used as a sustainable oxidizing agent, avoiding the need for hazardous heavy metal oxidants. uni-mainz.de

The table below summarizes some green solvents and their applications in syntheses related to salicylaldehyde derivatives.

| Green Solvent | Application | Advantages | Reference |

| Water | Synthesis of Schiff bases from salicylaldehyde | Non-toxic, non-flammable, cheap, can enhance reactivity | recentscientific.com |

| Ethanol | Synthesis of salicylaldehyde derivatives | Renewable, biodegradable, low toxicity | iastate.edu |

| Polyethylene Glycol (PEG) | Synthesis of hydroxychalcones and flavanones from dihydroxybenzaldehydes | Low volatility, recyclable, thermally stable | google.com |

| None (Solvent-free) | Synthesis of Schiff bases from salicylaldehyde | No solvent waste, simple procedure, often high yields | researchgate.net |

The adoption of these greener solvents and reagents is a significant step towards more sustainable chemical manufacturing.

Catalytic Methods for Enhanced Selectivity and Yield

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, lower reaction temperatures, and enhance selectivity, all of which contribute to more efficient and less wasteful chemical processes. In the synthesis of this compound and its analogs, catalytic methods are particularly important for achieving high regioselectivity in the formylation of phenols.

The direct introduction of a formyl group onto a phenolic ring, known as formylation, can lead to a mixture of ortho and para isomers. For the synthesis of salicylaldehydes, selective ortho-formylation is required. Several catalytic methods have been developed to achieve this with high selectivity and yield.

One effective method for the ortho-formylation of phenols involves the use of magnesium chloride (MgCl2) and triethylamine (Et3N) with paraformaldehyde as the formylating agent. orgsyn.org This method has been shown to be highly selective for the ortho position and provides good to excellent yields for a variety of substituted phenols, including those with alkyl and alkoxy groups. orgsyn.org The reaction is believed to proceed through a magnesium phenoxide intermediate that directs the formylation to the ortho position.

Another powerful catalytic approach is the directed ortho-lithiation, where a directing group on the phenol guides a strong base to deprotonate the ortho position, which is then quenched with a formylating agent. For example, O-Aryl N-isopropylcarbamates, prepared from phenols, can be efficiently ortho-lithiated and then formylated in a one-pot reaction to give salicylaldehydes in high yields. organic-chemistry.org

The Duff reaction, a classic method for the formylation of phenols, can also be improved with catalysis. A copper-mediated Duff reaction has been developed that shows significant improvements in both yield and ortho-selectivity, providing a convenient route to salicylaldehydes. researchgate.net

The table below provides an overview of catalytic methods for the ortho-formylation of phenols.

| Catalytic System | Formylating Agent | Key Features | Reference |

| MgCl2, Et3N | Paraformaldehyde | High ortho-selectivity, good to excellent yields for various phenols | orgsyn.org |

| TiCl4 | Dichloromethyl methyl ether | Excellent yields, good regioselectivity | mdma.ch |

| n-BuLi/s-BuLi | DMF | Directed ortho-lithiation of O-Aryl N-isopropylcarbamates, one-pot, high yields | organic-chemistry.org |

| Cu(II) species | Hexamethylenetetramine (HMTA) | Improved yield and ortho-selectivity for the Duff reaction | researchgate.net |

These catalytic methods are instrumental in the efficient and selective synthesis of this compound and other valuable salicylaldehyde derivatives, contributing to more sustainable chemical production.

Coordination Chemistry and Ligand Design Incorporating 5 Ethyl 2 Hydroxybenzaldehyde

5-Ethyl-2-hydroxybenzaldehyde as a Ligand Precursor

The chemical reactivity of this compound is dominated by its aldehyde and hydroxyl functional groups. These groups serve as handles for constructing more complex molecular architectures, primarily through condensation reactions. This makes it an excellent starting material for producing Schiff base, thiosemicarbazone, and oxime ligands, each with distinct coordination properties.

Schiff Base Formation and Derivatization from this compound and Analogs

Schiff bases, characterized by the azomethine or imine group (-C=N-), are among the most widely studied classes of ligands in coordination chemistry. jetir.org They are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound, such as this compound. iau.iriosrjournals.org This reaction is versatile, allowing for the introduction of a wide variety of substituents by choosing different primary amines, which in turn modulates the electronic and steric properties of the resulting ligand. nih.gov

The general synthesis of a Schiff base from this compound and a primary amine (R-NH₂) proceeds via a nucleophilic addition-elimination mechanism, forming the imine and a molecule of water. These ligands are often crystalline solids and can be readily characterized by spectroscopic methods. iosrjournals.orgsbmu.ac.ir

The formation of a Schiff base ligand from this compound is a direct consequence of the reactivity of its constituent functional groups. The process involves two key steps:

Nucleophilic Attack: The aldehyde group (-CHO) contains an electrophilic carbonyl carbon. The lone pair of electrons on the nitrogen atom of a primary amine acts as a nucleophile, attacking this carbon. This leads to the formation of a transient, unstable intermediate known as a carbinolamine. iosrjournals.org

Dehydration: The carbinolamine intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable C=N double bond (imine) of the Schiff base. iosrjournals.org This step is often catalyzed by acid or base.

The ortho-hydroxyl group (-OH) plays a crucial role in the coordination chemistry of the resulting Schiff base ligand. While not directly participating in the condensation reaction itself, its presence allows the ligand to act as a bidentate chelator. Upon deprotonation, the phenolate (B1203915) oxygen and the imine nitrogen form a stable five- or six-membered chelate ring with a metal ion. mdpi.com This chelate effect significantly enhances the stability of the resulting metal complexes.

The ethyl group (-CH₂CH₃) at the 5-position (para to the hydroxyl group) of the salicylaldehyde (B1680747) ring influences the properties of the derived ligands and their metal complexes through a combination of electronic and steric effects.

Electronic Effects: The ethyl group is an alkyl group, which is known to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring. This enhanced electron density can influence the basicity of the phenolate oxygen and the imine nitrogen, potentially strengthening the metal-ligand bonds. Studies on related salicylaldehyde derivatives show that electron-donating groups can modulate the electronic properties and redox potentials of the metal center in the final complex. nih.gov

Research on iron(III) complexes with thiosemicarbazones derived from 5-substituted salicylaldehydes (e.g., 5-chloro and 5-bromo) has demonstrated that substituents at this position can significantly alter the spin-crossover properties of the complex. researchgate.net This highlights how even distant substituents like the ethyl group can fine-tune the delicate balance of ligand field strength and, consequently, the magnetic and electronic behavior of the metal center.

Synthesis of Thiosemicarbazone Ligands from Salicylaldehyde Derivatives

Thiosemicarbazones are a specific class of Schiff bases formed by the condensation of a carbonyl compound with thiosemicarbazide. nih.gov These molecules are of significant interest as they are multidentate ligands capable of coordinating to metal ions through the sulfur atom in addition to the imine nitrogen and phenolic oxygen.

The synthesis of a thiosemicarbazone from a salicylaldehyde derivative like this compound involves refluxing the aldehyde with thiosemicarbazide, typically in an alcohol solvent. pmf.unsa.ba The resulting ligand, this compound thiosemicarbazone, can act as a tridentate ligand (ONS donor set) after deprotonation of the phenolic hydroxyl group. sustech.edu The presence of the soft sulfur donor atom makes these ligands particularly effective for coordinating with a variety of transition metal ions.

| Reactant 1 | Reactant 2 | Ligand Type | Typical Donor Atoms |

| This compound | Primary Amine (R-NH₂) | Schiff Base | N, O |

| This compound | Thiosemicarbazide | Thiosemicarbazone | N, O, S |

| This compound | Hydroxylamine (B1172632) | Oxime | N, O |

Formation of Oxime Reagents for Metal Ion Complexation

Oximes are compounds containing the C=N-OH functional group, formed by the reaction of an aldehyde or ketone with hydroxylamine. This compound can be readily converted into 5-ethyl-salicylaldoxime. These ligands are excellent chelating agents for a wide range of metal ions. at.ua

Similar to Schiff base formation, the synthesis involves the condensation of this compound with hydroxylamine (NH₂OH). The resulting 5-ethyl-salicylaldoxime ligand typically coordinates to metal ions in a bidentate fashion through the deprotonated phenolic oxygen and the oxime nitrogen. kjscollege.com The coordination chemistry of hydroxyoximes is versatile, as they readily form stable, often colorful, neutral complexes with divalent metal ions, which has historically been exploited in analytical chemistry and hydrometallurgy. at.uakjscollege.com

Metal Complexation Studies with this compound-Derived Ligands

Ligands derived from this compound, including Schiff bases, thiosemicarbazones, and oximes, form stable complexes with a wide variety of transition metals such as Cu(II), Ni(II), Co(II), Fe(III), and Zn(II). sbmu.ac.irsustech.eduresearchgate.net The coordination geometry of these complexes is dictated by the nature of the metal ion, its oxidation state, and the specific structure of the ligand.

Characterization of these metal complexes is typically achieved through a combination of analytical and spectroscopic techniques.

Elemental Analysis and Molar Conductance: These methods help confirm the stoichiometry of the metal-ligand complex (e.g., 1:1 or 1:2) and determine whether the complex is ionic or non-electrolytic in solution. sbmu.ac.ir

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming coordination. Key spectral changes upon complexation include:

A shift in the C=N (imine) stretching frequency, indicating coordination of the imine nitrogen.

The disappearance of the broad -OH stretch of the free ligand, confirming deprotonation and coordination of the phenolic oxygen.

The appearance of new, low-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The positions of d-d transition bands are indicative of specific geometries, such as octahedral, tetrahedral, or square planar. ajpojournals.org

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy can confirm the structure of the ligand within the complex. The disappearance of the phenolic proton signal is a clear indicator of coordination. sbmu.ac.ir

The ethyl group on the ligand backbone can subtly influence the properties of the resulting metal complexes. Its electron-donating nature can affect the redox potential of the metal center, while its contribution to the ligand's lipophilicity can enhance the solubility of the complexes in organic media, which is advantageous for catalytic applications and biological studies. nih.govnih.gov

| Technique | Information Obtained | Typical Observations for Complexation |

| Molar Conductance | Electrolytic nature | Low values indicate non-electrolytic complexes. sbmu.ac.ir |

| IR Spectroscopy | Ligand coordination sites | Shift in ν(C=N); disappearance of ν(O-H); appearance of new ν(M-O) and ν(M-N) bands. |

| UV-Vis Spectroscopy | Coordination geometry | d-d transition bands characteristic of octahedral, tetrahedral, or square planar geometries. ajpojournals.org |

| NMR Spectroscopy | Ligand structure (diamagnetic) | Disappearance of the phenolic -OH proton signal upon coordination. sbmu.ac.ir |

Synthesis and Characterization of Transition Metal Complexes (e.g., Fe(II/III), Cu(II), Ru(II), Mn(II), Co(II), Ni(II), Zn(II), Hg(II))

The synthesis of transition metal complexes with Schiff bases derived from substituted salicylaldehydes typically follows a general procedure. First, the Schiff base ligand is prepared by reacting the salicylaldehyde derivative with a selected amine in a solvent like ethanol, often with gentle heating. Subsequently, a salt of the desired transition metal (e.g., chloride, acetate, or sulfate) is added to the ligand solution, leading to the formation of the metal complex.

Characterization of these complexes is crucial to confirm their formation and structure. Standard techniques include:

Elemental Analysis (C, H, N): To determine the empirical formula and confirm the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: To verify the coordination of the ligand to the metal. A key indicator is the shift of the azomethine (C=N) stretching frequency and the disappearance or shift of the phenolic O-H band upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion.

Molar Conductance Measurements: To establish whether the complexes are electrolytic or non-electrolytic in nature.

While no specific data tables exist for this compound derivatives, the table below illustrates typical characterization data for a generic Cu(II) complex of a Schiff base derived from a substituted salicylaldehyde.

| Technique | Observation for Ligand | Observation for Cu(II) Complex | Inference |

| IR Spectroscopy | ν(O-H) ~3400 cm⁻¹; ν(C=N) ~1625 cm⁻¹ | ν(O-H) absent; ν(C=N) shifts to ~1605 cm⁻¹ | Deprotonation of phenolic -OH and coordination of imine nitrogen to Cu(II). |

| UV-Vis Spectroscopy | Bands for π→π* and n→π* transitions. | Shifts in ligand bands and appearance of d-d transition bands. | Confirmation of coordination and information on geometry. |

| Molar Conductance | High value (if salt) | Low value in DMF/DMSO | Non-electrolytic nature of the complex. |

Structural Characterization of Metal-Ligand Complexes (e.g., X-ray Diffraction, Spectroscopic Analysis)

The definitive method for determining the precise three-dimensional structure of a metal-ligand complex is single-crystal X-ray diffraction . This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. For analogous Schiff base complexes derived from other substituted salicylaldehydes, X-ray diffraction studies have confirmed various geometries, such as square planar for Cu(II) and Ni(II) complexes, and tetrahedral or octahedral geometries for Co(II), Zn(II), and Fe(III) complexes, depending on the specific ligand and reaction conditions.

Spectroscopic analysis complements X-ray data. For instance, ¹H NMR spectra of diamagnetic complexes (like those of Zn(II)) can show shifts in the proton signals of the ligand upon coordination, confirming the binding in solution. Electron Paramagnetic Resonance (EPR) spectroscopy is used for paramagnetic complexes, such as those of Cu(II) and Mn(II), to provide insights into the electronic environment of the metal center.

Coordination Modes and Geometries within Metal Complexes

Schiff bases derived from this compound are expected to act as bidentate ligands, coordinating through the phenolic oxygen and the imine nitrogen atom. This forms a stable five- or six-membered chelate ring with the metal ion. Depending on the stoichiometry and the nature of the metal ion, different coordination geometries are adopted.

Square Planar: Commonly observed for d⁸ metal ions like Ni(II) and d⁹ ions like Cu(II).

Tetrahedral: Often seen with d¹⁰ ions like Zn(II) and Cd(II).

Octahedral: Typical for metals like Fe(II/III), Co(II), and Mn(II), where two ligand molecules and sometimes two solvent molecules coordinate to the central metal.

The table below summarizes common geometries for transition metal complexes with analogous bidentate Schiff base ligands.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Geometry |

| Cu(II) | 1:2 | Square Planar |

| Ni(II) | 1:2 | Square Planar |

| Zn(II) | 1:2 | Tetrahedral |

| Co(II) | 1:2 | Tetrahedral or Octahedral |

| Fe(III) | 1:2 | Octahedral |

| Mn(II) | 1:2 | Octahedral |

Supramolecular Assemblies and Architectures Involving this compound Derivatives

Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. For derivatives of this compound, these interactions would be key in dictating their crystal packing and the formation of extended networks.

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonds are the most significant directional interactions in the crystal engineering of hydroxy-containing aromatic compounds. In the crystal structure of a Schiff base derived from this compound, several types of hydrogen bonds could be anticipated. For example, if the amine precursor contains a hydrogen bond donor (like an -NH or -OH group), these can form intermolecular N-H···O or O-H···O hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. Even in the absence of other strong donors, weaker C-H···O interactions can play a crucial role in stabilizing the crystal lattice. Research on similar structures, such as benzylidene hydrazine (B178648) derivatives, shows strong intramolecular O—H⋯N hydrogen bonds are common, which influences the molecule's conformation. researchgate.net

Catalytic Applications of 5 Ethyl 2 Hydroxybenzaldehyde Derivatives and Their Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic species. Metal complexes incorporating ligands derived from 5-ethyl-2-hydroxybenzaldehyde have proven to be effective in this domain.

Ruthenium(II) complexes featuring Schiff base ligands derived from this compound are effective catalysts for transfer hydrogenation reactions. eurjchem.comarabjchem.org This process, which involves the transfer of hydrogen from a donor molecule (like 2-propanol) to a substrate (such as a ketone), is a crucial method for the synthesis of alcohols. arabjchem.org

For instance, a Ruthenium(II) complex, [Ru(η6-p-cymene)(L)Cl2], where L is a Schiff base ligand derived from (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde, demonstrates notable catalytic performance in the transfer hydrogenation of various ketones to their corresponding alcohols. researchgate.netresearchgate.net The reactions are typically conducted in 2-propanol, which serves as both the solvent and the hydrogen source, in the presence of a base like NaOH. eurjchem.comresearchgate.net The coordination of the ligand to the Ruthenium(II) ion occurs through the phenolic oxygen and the nitrogen atom of the azomethine group. researchgate.net The resulting complex often adopts a distorted piano-stool geometry. researchgate.netresearchgate.net

The catalytic efficiency of these complexes is highlighted by their ability to achieve high conversion rates. For example, the complex derived from (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde shows high conversion for the reduction of 2-hexanone (B1666271) to 2-hexanol. researchgate.net The presence of the azo group in the ligand structure has been observed to significantly enhance the catalytic activity compared to analogous complexes without this feature. researchgate.net

Performance of a Ruthenium(II) Complex in Transfer Hydrogenation of Ketones researchgate.net

| Substrate | Product | Conversion (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclohexanone | Cyclohexanol | 98 | 6 |

| 2-Hexanone | 2-Hexanol | 97 | 6 |

| Acetophenone | 1-Phenylethanol | 94 | 24 |

| 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 95 | 24 |

Palladium complexes containing Schiff base ligands derived from substituted 2-hydroxybenzaldehydes are active catalysts for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of biaryls, which are common structures in pharmaceuticals and advanced materials. dntb.gov.ua

Palladium(II) complexes of azo-azomethine ligands, which can be synthesized from precursors like (E)-5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde and various aniline (B41778) derivatives, have been successfully employed as catalysts for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid in aqueous media. researchgate.net The chelation of the ligand to the palladium ion through the nitrogen and oxygen atoms is crucial for the catalytic activity. researchgate.net

While direct studies on this compound-based palladium catalysts are not extensively detailed in the provided context, the catalytic activity of structurally similar complexes provides strong evidence for their potential. researchgate.netmdpi.com For example, palladium complexes with Schiff base ligands derived from 2-hydroxybenzaldehyde demonstrate good catalytic activity in Suzuki-Miyaura reactions. researchgate.net The optimization of reaction parameters such as the base, solvent, and temperature is key to achieving high yields. researchgate.netacademie-sciences.fr Research has shown that these types of palladium complexes can effectively catalyze the coupling of various aryl halides with phenylboronic acid, yielding the corresponding biaryl products in high yields under mild conditions. researchgate.net

Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Catalyzed by a Pd(II)-Azo-Azomethine Complex researchgate.net

| Aryl Bromide | Yield (%) |

|---|---|

| 4-Bromoanisole | 98 |

| 4-Bromotoluene | 96 |

| Bromobenzene | 94 |

| 4-Bromobenzaldehyde | 92 |

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages for industrial applications, primarily due to the ease of catalyst separation and recycling. doi.orgmdpi.com Derivatives of 2-hydroxybenzaldehyde have been used to create ligands for metal complexes that can be immobilized on solid supports, thereby generating effective heterogeneous catalysts. mdpi.combeilstein-journals.org

For instance, Schiff base complexes can be anchored to materials like silica (B1680970), zeolites, or polymers. mdpi.combeilstein-journals.orgrsc.org A common strategy involves modifying the surface of a support material like silica (e.g., MCM-41) or a resin with functional groups that can then bind the metal complex. mdpi.com While specific examples using this compound are not prominent, the methodology is well-established for related salicylaldehyde (B1680747) derivatives. For example, copper(II) Schiff base complexes have been grafted onto silica surfaces and used as recoverable nanocatalysts in condensation reactions. doi.org Similarly, iron complexes immobilized on Merrifield resin or silica have been developed for oxidation and other reactions. mdpi.com

Mechanism of Catalytic Action and Turnover Frequencies

Understanding the reaction mechanism and quantifying catalyst performance through metrics like turnover frequency (TOF) are crucial for catalyst optimization.

For the transfer hydrogenation catalyzed by Ruthenium(II) complexes, the mechanism is generally believed to proceed via an outer-sphere pathway. arabjchem.org A key step involves the formation of a ruthenium-hydride (Ru-H) intermediate. mdpi.com This hydride species is generated by the reaction of the initial Ru(II) complex with the hydrogen donor (e.g., isopropanol) in the presence of a base. The active Ru-H species then transfers the hydride to the carbonyl carbon of the ketone, reducing it to an alcohol and regenerating the catalyst for the next cycle. mdpi.com

In Suzuki-Miyaura cross-coupling reactions catalyzed by Palladium(II) complexes, the catalytic cycle typically involves three main steps:

Oxidative Addition : The Pd(0) active species, formed in situ from the Pd(II) precatalyst, reacts with the aryl halide (Ar-X), leading to its oxidation to a Pd(II) intermediate (Ar-Pd-X).

Transmetalation : The organoboron compound (Ar'-B(OH)₂) reacts with the Pd(II) intermediate in the presence of a base. The aryl group (Ar') is transferred from boron to palladium, forming a diorganopalladium(II) complex (Ar-Pd-Ar').

Reductive Elimination : The diorganopalladium(II) complex eliminates the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of a catalyst is often measured by its Turnover Number (TON) , which is the number of moles of substrate converted per mole of catalyst, and its Turnover Frequency (TOF) , which is the TON per unit of time (e.g., h⁻¹). mdpi.com For palladium-catalyzed cross-coupling reactions, TOFs can range widely depending on the catalyst, substrates, and conditions, with some highly active systems reaching impressive values. mdpi.com For instance, certain palladium thiosemicarbazone complexes have shown TOFs in the range of 5–583 h⁻¹ for Heck reactions. mdpi.com Similarly, nickel pincer complexes, while different, have been reported with TOFs around 209 s⁻¹ for hydrogen evolution reactions, illustrating the high activity achievable with well-designed catalysts. researchgate.net

Biological Activity and Pharmacological Potential of 5 Ethyl 2 Hydroxybenzaldehyde Derivatives

Antioxidant Properties and Mechanisms of Action

Derivatives of 5-Ethyl-2-hydroxybenzaldehyde, particularly Schiff bases, are recognized for their potential as antioxidants. nih.govrsc.org The antioxidant capacity of these phenolic compounds is fundamentally linked to their molecular structure, specifically the hydroxyl (-OH) group on the aromatic ring. The ethyl group at the 5-position, being an electron-donating group, is suggested to enhance this activity by increasing the electron density on the ring, which facilitates the donation of a hydrogen atom or an electron to neutralize free radicals. rsc.orgsemanticscholar.org

The primary mechanisms through which these derivatives exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govrsc.org In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching it. In the SET mechanism, an electron is transferred to the radical, followed by a proton transfer. The stability of the resulting phenoxy radical is crucial for the antioxidant efficacy, and it is influenced by the substituents on the aromatic ring. nih.gov

Studies on various substituted salicylaldehyde (B1680747) Schiff bases have demonstrated that the nature and position of substituents significantly impact antioxidant activity. Electron-donating groups generally enhance the radical scavenging ability. semanticscholar.org For instance, research on structurally similar 5-benzyloxy-2-hydroxybenzaldehyde derivatives has confirmed their antioxidant capacity through assays like the cupric reducing antioxidant capacity (CUPRAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging tests. iucr.org While direct quantitative data for 5-ethyl derivatives are limited, the established structure-activity relationships for hydroxybenzaldehydes strongly support their potential as effective antioxidants. researchgate.net

| Substituent Group Type | Example | Effect on Antioxidant Activity | Mechanism |

|---|---|---|---|

| Electron-Donating (e.g., Alkyl, Alkoxy) | -CH₂CH₃ (Ethyl), -OCH₃ (Methoxy) | Increases activity | Stabilizes the phenoxy radical through electron donation, facilitating H-atom or electron transfer. rsc.orgsemanticscholar.org |

| Electron-Withdrawing (e.g., Nitro, Halo) | -NO₂, -Cl | Decreases activity | Destabilizes the phenoxy radical, making hydrogen or electron donation less favorable. nih.gov |

| Additional Hydroxyl Groups | -OH | Significantly increases activity | Provides more sites for radical scavenging. researchgate.net |

Antimicrobial and Antibacterial Activities

The derivatives of this compound, especially their Schiff bases and corresponding metal complexes, have shown promise as antimicrobial agents. tandfonline.comresearchgate.net Schiff bases derived from salicylaldehyde can chelate with various metal ions (e.g., Cu(II), Zn(II), Ni(II), Co(II)) to form stable complexes. nih.govjapsonline.com This chelation is often key to their enhanced biological activity.

According to Tweedy's chelation theory, the polarity of a metal ion is reduced upon complexation due to the partial sharing of its positive charge with donor groups of the ligand. This process increases the lipophilicity of the complex, allowing it to more easily penetrate the lipid layers of bacterial cell membranes. japsonline.com Once inside the cell, the metal ion can interfere with normal cellular processes, such as enzyme function and DNA replication, leading to cell death. nih.gov

A wide range of salicylaldehyde derivatives have been tested against various pathogens. For example, metal complexes of Schiff bases derived from 2-hydroxy-3-methoxy benzaldehyde (B42025) and L-Serine have been evaluated against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. ijert.org Similarly, complexes derived from ethylene (B1197577) di-amine and 2-hydroxybenzaldehyde demonstrated notable activity against E. coli, Pseudomonas aeruginosa, and S. aureus. researchgate.net The results from these related compounds suggest that derivatives of this compound would likely exhibit a broad spectrum of antibacterial activity, particularly upon forming metal complexes.

| Compound/Complex | Bacterial Strain | Activity (MIC µg/mL or Zone of Inhibition mm) |

|---|---|---|

| Cu(II) complex of ethyl 5-aminobenzofuran-2-carboxylate Schiff base tandfonline.com | Mycobacterium tuberculosis | 1.6 µg/mL |

| Zn(II) complex of ethyl 5-aminobenzofuran-2-carboxylate Schiff base tandfonline.com | S. aureus | 15 mm |

| Schiff base of ethylene di-amine and 2-hydroxybenzaldehyde researchgate.net | E. coli | 18 mm |

| Cu(II) complex of 2-hydroxy-3-methoxy benzaldehyde and L-Serine ijert.org | K. pneumoniae | 14 mm |

Anti-inflammatory Properties

The investigation into the anti-inflammatory potential of this compound derivatives is an emerging area of research. Salicylaldehyde derivatives, in general, are known to possess anti-inflammatory properties, a characteristic famously associated with salicylic (B10762653) acid (aspirin). Schiff bases and their metal complexes derived from salicylaldehyde have been evaluated for their ability to modulate inflammatory responses. uobasrah.edu.iq

In one study, iron (Fe), nickel (Ni), and cobalt (Co) complexes of Schiff bases derived from salicylaldehyde and substituted anilines were tested for anti-inflammatory activity in mice using an egg albumin-induced inflammation model. The results indicated that the iron complexes, in particular, exhibited high anti-inflammatory activity, while the nickel complexes showed low to moderate activity. uobasrah.edu.iq Such findings suggest that the chelation of metal ions can play a role in the anti-inflammatory action of these compounds. Although specific studies on 5-ethyl derivatives are not widely available, the established anti-inflammatory profile of the core salicylaldehyde structure provides a strong rationale for exploring these compounds further as potential anti-inflammatory agents. cibtech.org

Potential as Pharmaceutical Intermediates and Lead Compounds

This compound serves as a valuable scaffold in medicinal chemistry due to its reactive aldehyde and hydroxyl groups, which allow for extensive chemical modification.

The structural framework of this compound is a versatile starting point for the synthesis of more complex molecules with therapeutic potential. By reacting the aldehyde group with various amines, a diverse library of Schiff bases can be generated. These derivatives can then be used to create metal complexes or be further modified to optimize their biological activity. For example, studies on the closely related 5-Bromo-2-hydroxybenzaldehyde have shown its utility in synthesizing Schiff's bases with significant antibacterial properties. nih.gov Computational studies, including Density Functional Theory (DFT), are often employed to analyze the molecular stability, electronic properties, and potential drug-likeness of these new derivatives, guiding the design of compounds with improved pharmacological profiles. nih.gov The 5-ethyl derivative provides a lipophilic modification that can be exploited in the design of new chemical entities.

Salicylaldehyde and its derivatives are key starting materials in the synthesis of important bronchodilators like Salmeterol and Vilanterol, which are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The synthesis of these drugs often involves a Friedel-Crafts acylation at the 5-position of a protected salicylaldehyde derivative. arkat-usa.org For instance, the synthesis of a key intermediate for Salmeterol, 5-bromoacetylsalicylaldehyde, is a well-documented pathway. google.com Similarly, the synthesis of Vilanterol involves the acylation of salicylaldehyde to produce 5-(2-chloroacetyl)-2-hydroxybenzaldehyde. arkat-usa.org

While these specific syntheses typically use unsubstituted salicylaldehyde as the initial precursor, this compound represents a structurally analogous starting material. Its use could lead to the synthesis of novel analogues of Salmeterol or Vilanterol, where the 5-position is modified with an ethyl group instead of being the site for further functionalization. This highlights its potential role as an intermediate in the development of new respiratory therapeutics.

Enzyme Interaction and Metabolic Pathway Studies

The biological activities of this compound derivatives are mediated through their interaction with various enzymes and metabolic pathways. While specific metabolic studies on this compound are limited, research on related hydroxybenzaldehyde structures provides insight into their potential mechanisms of action.

One area of interest is enzyme inhibition. For example, a study on hydroxybenzaldoximes, which are derivatives of hydroxybenzaldehydes, found them to be reversible and competitive inhibitors of 1-deoxy-D-xylulose-5-phosphate (DXP) synthase. nih.gov This enzyme is crucial in the isoprenoid biosynthesis pathway in many pathogenic bacteria, making it an attractive target for novel antimicrobial agents. The finding that these compounds are competitive with the D-glyceraldehyde 3-phosphate (D-GAP) substrate suggests a specific mode of interaction within the enzyme's active site. nih.gov

Furthermore, other derivatives of 2-hydroxybenzaldehyde have been shown to modulate cellular signaling pathways. In a study focused on anticancer potential, Schiff base derivatives of 2-hydroxybenzaldehyde were found to induce apoptosis in cancer cells by modulating the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov These examples demonstrate that the core salicylaldehyde scaffold, and by extension its 5-ethyl derivative, can serve as a basis for designing molecules that interact specifically with key enzymes and cellular pathways, opening avenues for therapeutic intervention in various diseases.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound Derivatives

Despite a thorough search of scientific literature and databases, a significant scarcity of publicly available research on the biological activity and pharmacological potential of this compound derivatives prevents a comprehensive analysis as outlined. The existing information primarily focuses on the synthesis and basic chemical properties of the parent compound, this compound, rather than the biological activities of its derivatives.

Computational and molecular docking studies, which are pivotal for predicting the pharmacological potential of novel compounds, appear to be largely absent for derivatives of this compound. While the broader class of benzaldehyde derivatives and their Schiff bases have been the subject of numerous studies, revealing a wide range of biological activities including antimicrobial, antioxidant, and antitumor properties, these findings cannot be directly extrapolated to the specific derivatives of this compound without dedicated research.

The request for detailed research findings, including data tables on the molecular docking and computational pharmacology of this compound derivatives, cannot be fulfilled due to the lack of specific studies investigating these aspects. Scientific inquiry into this particular subset of compounds appears to be a nascent or currently unpublished field.

Therefore, the construction of an article detailing the biological activity and pharmacological potential, with a specific focus on molecular docking and computational studies of this compound derivatives, is not feasible at this time. Further empirical research and in silico analysis are required to elucidate the potential therapeutic applications of this class of compounds.

Theoretical and Computational Studies on 5 Ethyl 2 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. A known study has applied quantum chemical investigations to 5-Ethyl-2-hydroxybenzaldehyde, providing a basis for understanding its molecular characteristics. researchgate.netresearchgate.net Such calculations are fundamental for predicting a range of properties from the ground state geometry to spectroscopic signatures.

Geometry Optimization and Vibrational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For substituted benzaldehydes, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. Following optimization, vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

A study by Jayareshmi and colleagues included this compound (referred to as HBA) in a computational analysis that also involved Fourier transform infrared and Fourier transform-Raman analysis. researchgate.netresearchgate.net While the study confirms that these theoretical vibrational analyses were conducted, the specific optimized geometric parameters and a detailed table of calculated vibrational frequencies are not available in publicly accessible literature. Such data would typically be presented in a table comparing theoretical frequencies with experimental values to validate the computational model.

Table 1: Representative Data for Geometry Optimization of a Substituted Benzaldehyde (B42025) (Hypothetical for this compound) This table is a template representing the type of data generated from DFT geometry optimization. Specific values for this compound are not publicly available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| C=O | ~1.23 Å | |

| O-H | ~0.97 Å | |

| C-CHO | ~1.48 Å | |

| Bond Angle | C-C-C (ring) | ~118 - 121° |

| C-C=O | ~124° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Population Analysis)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

Natural Population Analysis (NPA): This analysis provides a method for calculating the atomic charges and the electron distribution within the molecule. It gives insight into the electrostatic potential and helps identify potential sites for electrophilic and nucleophilic attack.

The aforementioned study on this compound investigated its properties, which would have included analysis of its electronic structure. researchgate.netresearchgate.net However, specific data from these analyses, such as HOMO-LUMO energy values and natural bond orbital (NBO) or NPA charge distributions, are not available in the accessible literature.

Table 2: Representative Electronic Properties from DFT (Hypothetical for this compound) This table illustrates the kind of electronic property data obtained from DFT calculations. Specific values for this compound are not publicly available.

| Property | Calculated Value |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Molecular Dynamics Simulations

A thorough review of scientific literature did not yield any specific studies employing Molecular Dynamics (MD) simulations for this compound. MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique could be used to study the conformational dynamics of the ethyl group, the behavior of the molecule in different solvents, or its interaction with biological macromolecules, but no such research appears to have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models focused on or including this compound were identified in the available scientific literature. QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. While this compound has been mentioned in studies of nematicidal activity, dedicated QSAR modeling to predict its activity based on molecular descriptors has not been reported.

Reaction Mechanism Elucidation through Computational Methods

A comprehensive search of the chemical literature did not uncover any computational studies specifically elucidating the reaction mechanisms of this compound. Such studies would involve mapping the potential energy surface for a given reaction to understand the pathways and energetics involved.

Transition State Analysis and Activation Barriers

There are no available computational studies in the scientific literature that report on the transition state analysis or the calculation of activation barriers for reactions involving this compound. This type of analysis is crucial for understanding reaction kinetics and would typically be performed using DFT or other high-level ab initio methods to locate the transition state structures and calculate the energy required to reach them.

Bond Dissociation Energy Analysis

Theoretical and computational studies on this compound provide significant insights into the stability of its phenolic hydroxyl group, particularly through the analysis of its O-H bond dissociation energy (BDE). The O-H BDE is a critical parameter that quantifies the energy required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. This value is instrumental in understanding the antioxidant potential and reactivity of phenolic compounds. The BDE of the O-H bond in this compound is influenced by the electronic effects of the substituents on the benzene ring and the presence of intramolecular hydrogen bonding.

The ethyl group at the 5-position (para to the hydroxyl group) is an electron-donating group (EDG). Generally, EDGs tend to decrease the O-H BDE in phenols. This effect is attributed to the destabilization of the parent phenol (B47542) molecule and the stabilization of the resulting phenoxyl radical through hyperconjugation and inductive effects. The donation of electron density from the ethyl group to the aromatic ring increases the energy of the highest occupied molecular orbital (HOMO) of the phenol, making the O-H bond easier to break.

Conversely, the aldehyde group (-CHO) at the 2-position (ortho to the hydroxyl group) is an electron-withdrawing group (EWG). EWGs typically increase the O-H BDE by stabilizing the parent phenol molecule through delocalization of the oxygen lone pair electrons. However, the position of the aldehyde group in this compound introduces a more complex and dominant interaction: intramolecular hydrogen bonding.

A significant feature of 2-hydroxybenzaldehyde (salicylaldehyde) and its derivatives is the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the adjacent aldehyde group. This interaction significantly increases the stability of the O-H bond, leading to a higher BDE compared to phenol or its para-substituted counterparts. Theoretical studies on substituted salicylaldehydes have shown that this intramolecular hydrogen bond is a primary factor governing the O-H bond strength. The hydrogen bond creates a quasi-aromatic six-membered ring, which enhances the stability of the molecule and increases the energy required to remove the hydrogen atom.

In the case of this compound, the electron-donating nature of the ethyl group at the para position would be expected to slightly counteract the effect of the intramolecular hydrogen bond by increasing electron density in the ring. However, the stabilizing effect of the intramolecular hydrogen bond is generally the more dominant factor in determining the O-H BDE in salicylaldehyde (B1680747) derivatives.

The interplay of these factors in this compound can be summarized in the following table:

| Feature | Type of Effect | Impact on O-H Bond Dissociation Energy (BDE) |

| 5-Ethyl Group | Electron-Donating | Tends to decrease BDE |

| 2-Aldehyde Group | Electron-Wthdrawing & Intramolecular H-Bonding | Tends to increase BDE (H-bonding is the dominant effect) |

| Overall Effect | Combination of substituent and H-bonding effects | BDE is expected to be higher than that of p-ethylphenol due to the dominant influence of intramolecular hydrogen bonding. |

Future Directions and Research Opportunities

Exploration of Novel Derivatizations for Enhanced Biological Activity

The core structure of 5-Ethyl-2-hydroxybenzaldehyde is an ideal starting point for the synthesis of new derivatives with potentially enhanced biological activities. A significant area of exploration is the synthesis of Schiff bases, which are formed by the reaction of the aldehyde group with primary amines. Schiff bases derived from structurally similar salicylaldehydes have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, antitubercular, and antitumor properties nih.govresearchgate.netbiomedpharmajournal.org.

Future research could focus on creating a diverse library of Schiff base derivatives of this compound by reacting it with various aliphatic and aromatic amines, including amino acids. These new compounds could then be screened for a range of biological activities. For instance, the introduction of different functional groups via the amine component could modulate the lipophilicity, electronic properties, and steric profile of the resulting Schiff base, potentially leading to improved efficacy and selectivity against microbial or cancer cell lines nih.govresearchgate.net. Furthermore, the formation of metal complexes with these Schiff base ligands presents another promising avenue, as metal chelation can significantly enhance biological activity nih.gov.

Development of Sustainable Synthesis Methods

While methods for the synthesis of hydroxybenzaldehydes are well-established, there is a growing need for more environmentally friendly and efficient synthetic routes. Traditional methods, such as the Reimer-Tiemann reaction, often involve harsh conditions, chlorinated solvents, and energy-intensive purification steps like steam distillation researchgate.net.

Future research should aim to adapt and optimize greener synthetic methodologies for the production of this compound. This could involve exploring solid-phase synthesis, utilizing aqueous solvent systems, or employing catalysts that allow for milder reaction conditions researchgate.net. An improved procedure for the synthesis of the parent compound, 2-hydroxybenzaldehyde, avoids steam distillation by using aqueous ethyl alcohol, resulting in a simpler, more energy-efficient process with a higher yield of the desired ortho-isomer researchgate.net. Applying similar principles to the synthesis of the 5-ethyl derivative could lead to a more sustainable and cost-effective manufacturing process, which is crucial for its potential large-scale application.

Application in Advanced Materials Science

The functional groups present in this compound make it an intriguing building block for the creation of advanced materials. Research into other substituted hydroxybenzaldehydes has shown their potential in developing materials with unique optical and electronic properties acs.org.

A key area for future investigation is the use of this compound derivatives in the design of mechanoresponsive luminescent (MRL) materials. For example, a compound synthesized from 3,5-ditert-butyl-2-hydroxybenzaldehyde exhibited dual-responsive fluorescent properties, changing its emission upon mechanical grinding and in response to different solvents acs.org. This behavior is attributed to changes in molecular packing and intermolecular hydrogen bonding. Derivatives of this compound could be designed to self-assemble into crystalline structures that display similar stimuli-responsive behavior, opening up applications in sensors, security inks, and rewritable optical data storage acs.org. Additionally, given that related compounds are used in the liquid crystal industry, the potential for this compound to serve as a precursor for novel liquid crystalline materials warrants exploration openpr.comopenpr.com.

Further Elucidation of Biological Mechanisms

While the derivatization of this compound is expected to yield biologically active compounds, understanding their precise mechanisms of action is critical for their development as therapeutic agents. Research on analogous compounds provides a roadmap for these future investigations.

For instance, studies on para-hydroxybenzaldehyde have revealed neuroprotective effects stemming from its ability to protect mitochondria during cerebral ischemia-reperfusion injury nih.gov. Future studies could investigate whether derivatives of this compound exhibit similar neuroprotective properties and, if so, elucidate the specific molecular pathways involved. Another approach is to study the interaction of these new compounds with specific enzymes. Phenolic compounds have been shown to be effective inhibitors of enzymes like acetylcholinesterase (AChE) and urease, which are implicated in neurodegenerative diseases and bacterial infections, respectively acs.org. Molecular docking studies, combined with in vitro enzymatic assays, could be employed to understand how derivatives bind to the active sites of target enzymes and to guide the design of more potent and selective inhibitors acs.org. Furthermore, investigating the interaction of metal complexes of these derivatives with DNA could reveal potential anticancer mechanisms nih.gov.

Computational-Guided Design of New Ligands and Catalysts

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. Ligand-based drug design (LBDD) and structure-based catalyst design are two key areas where these methods can be applied researchgate.netnih.gov.

In the realm of drug discovery, computational models can predict the biological activity of hypothetical derivatives, allowing researchers to prioritize the synthesis of the most promising candidates nih.gov. By analyzing the structure-activity relationships (SAR) of a series of compounds, it is possible to build predictive models that guide the design of new molecules with improved therapeutic properties. Machine learning algorithms can be integrated with high-throughput screening data to rapidly identify novel formulations or active compounds nih.gov. For catalysis, computational methods can be used to calculate steric and electronic descriptors for ligands derived from this compound. These descriptors can then be used to build models that correlate the ligand structure with catalyst performance (e.g., reaction rate, selectivity), guiding the rational design of more efficient catalysts for specific chemical transformations researchgate.net.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.